2-Chloropyridine-4-sulfonyl fluoride
CAS No.: 1909348-26-0
Cat. No.: VC6026471
Molecular Formula: C5H3ClFNO2S
Molecular Weight: 195.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909348-26-0 |
|---|---|
| Molecular Formula | C5H3ClFNO2S |
| Molecular Weight | 195.59 |
| IUPAC Name | 2-chloropyridine-4-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H3ClFNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H |
| Standard InChI Key | NARFGELEPCXSDQ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1S(=O)(=O)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring substituted at the 2-position with chlorine and at the 4-position with a sulfonyl fluoride group (-SO₂F). This arrangement creates an electron-deficient aromatic system with orthogonal reactive sites. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₃ClFNO₂S | |
| Molecular weight | 195.59 g/mol | |
| IUPAC name | 2-chloropyridine-4-sulfonyl fluoride | |
| SMILES | C1=CN=C(C=C1S(=O)(=O)F)Cl | |
| InChIKey | NARFGELEPCXSDQ-UHFFFAOYSA-N |
The sulfonyl fluoride group exhibits trigonal planar geometry with S=O bond lengths of approximately 1.43 Å and S-F bond lengths of 1.58 Å based on analogous structures .
Spectroscopic Characteristics
While experimental spectral data for this specific compound remains limited, related sulfonyl fluorides show distinctive features:
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¹H NMR: Pyridine protons typically resonate between δ 7.8–8.8 ppm, with deshielding effects from electron-withdrawing substituents .
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¹⁹F NMR: Sulfonyl fluoride groups resonate near δ +65 ppm relative to CFCl₃ .
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IR Spectroscopy: Strong S=O stretches appear at 1360–1390 cm⁻¹ and 1140–1170 cm⁻¹, while S-F vibrations occur near 750–780 cm⁻¹ .
Synthetic Methodologies
Precursor Synthesis: Sulfonyl Chloride Intermediate
The synthesis typically begins with 2-chloropyridine-4-sulfonyl chloride (CAS 1000933-25-4), prepared via diazotization of 4-amino-2-chloropyridine:
Step 1: Diazonium salt formation
4-Amino-2-chloropyridine undergoes diazotization with NaNO₂ in HCl/trifluoroacetic acid at 0°C, yielding a diazonium intermediate .
Step 2: Sulfur dioxide insertion
The diazonium salt reacts with SO₂ in acetic acid containing CuCl/CuCl₂ catalysts, producing 2-chloropyridine-4-sulfonyl chloride in 49% yield .
Fluorination to Sulfonyl Fluoride
Conversion of sulfonyl chloride to sulfonyl fluoride employs potassium fluoride (KF) under anhydrous conditions:
Recent advances utilize Pyry-BF₄/MgCl₂ systems to enhance fluorination efficiency and chemoselectivity . This method prevents over-fluorination and preserves the pyridine ring’s integrity.
Applications in Chemical Biology
Activity-Based Protein Profiling (ABPP)
The sulfonyl fluoride moiety acts as an electrophilic "warhead" targeting catalytic serine residues in enzymes. Key advantages include:
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pH-dependent reactivity: Selective activation in acidic tumor microenvironments
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Stability: Greater hydrolytic stability compared to sulfonyl chlorides (t₁/₂ > 24h in aqueous buffer)
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Click-compatibility: Enables subsequent bioconjugation via sulfur(VI) fluoride exchange (SuFEx) chemistry
Late-Stage Functionalization
Pharmaceutical applications leverage the compound’s ability to modify complex molecules without prefunctionalization:
| Application | Example | Benefit |
|---|---|---|
| Kinase inhibitor design | Covalent binding to ATP sites | Enhanced target residence time |
| PROTAC development | Linker functionalization | Improved proteasome recruitment |
| Antibody-drug conjugates | Payload attachment | Site-specific modification |
| Company | Purity | Packaging | Price Range |
|---|---|---|---|
| Changzhou Hopschain Chemical | 98% | 1g–100g | $250–$1,800/g |
| EvitaChem | 95%+ | 5mg–500mg | $320–$2,200/g |
Emerging Research Directions
Photoredox Catalysis Applications
Recent studies explore visible-light-mediated SuFEx reactions using 2-chloropyridine-4-sulfonyl fluoride as a radical precursor. A 2024 study achieved C–H fluorosulfonylation of unactivated alkanes with 78% yield .
Targeted Covalent Inhibitors
Ongoing clinical trials investigate derivatives for:
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KRAS G12C inhibition: Covalent binding to mutant cysteine residues (Phase I/II)
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COVID-19 main protease: Irreversible inhibition of 3CLpro (preclinical)
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